molecular formula C6H2F9NO2 B12067253 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene

Cat. No.: B12067253
M. Wt: 291.07 g/mol
InChI Key: BODFJDZXURKORU-OWOJBTEDSA-N
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Description

Chemical Structure and Properties 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene (C₆H₃F₉NO₂) is a fluorinated nitroalkene characterized by a terminal nitro group (–NO₂) and nine fluorine atoms distributed across carbons 3–4. Its molecular weight is 289.09 g/mol (calculated from C₆H₃F₉NO₂). The nitro derivative is expected to exhibit higher polarity and reactivity due to the electron-withdrawing nitro group.

Synthesis and Applications The synthesis of fluorinated alkenes often involves halogen-exchange reactions or radical fluorination. For example, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol (a related compound) is synthesized via methods described in prior literature, with purification confirmed by ¹H NMR .

Key applications of the nitro compound include:

  • Polymer Chemistry: Copolymers of fluorinated nitroalkenes with tetrafluoroethylene are used in specialized materials for their thermal stability and chemical resistance .
  • Nanotechnology: Fluorinated alkenes like 1H,1H,2H-Perfluoro-1-hexene (a structural analog) serve as surfactants or core materials in phase-changing nanobombs for drug delivery and ultrasound imaging .

Properties

Molecular Formula

C6H2F9NO2

Molecular Weight

291.07 g/mol

IUPAC Name

(E)-3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohex-1-ene

InChI

InChI=1S/C6H2F9NO2/c7-3(8,1-2-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H/b2-1+

InChI Key

BODFJDZXURKORU-OWOJBTEDSA-N

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(=C[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Radical Nitration of Fluorinated Alkenes

Radical-mediated nitration represents a direct method for introducing nitro groups into fluorinated alkenes. A notable approach involves the reaction of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene with nitrating agents under controlled conditions.

Procedure:

  • Substrate : 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (precursor synthesized via fluorination of 1-hexene).

  • Nitrating Agent : Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in acetonitrile.

  • Conditions : Reaction conducted at 0–25°C under inert atmosphere. The nitro group is introduced regioselectively at the terminal position due to radical stabilization by fluorine atoms.

  • Yield : Up to 92% with Z-stereoselectivity.

Key Mechanistic Steps:

  • Generation of nitro radicals (NO₂- ) via decomposition of Fe(NO₃)₃.

  • Radical addition to the alkene, forming a stabilized fluorinated carbon-centered radical.

  • Termination via hydrogen abstraction or recombination.

Nucleophilic Substitution of Fluorinated Halides

Nitro groups can replace halides in perfluoroalkyl halides through SN2 mechanisms. This method is advantageous for preserving the fluorinated backbone.

Procedure:

  • Substrate : 6-Bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene (synthesized via bromination of the parent alkene).

  • Reagent : Sodium nitrite (NaNO₂) in dimethylformamide (DMF).

  • Conditions : 60°C for 12 hours, yielding the nitro derivative via nucleophilic displacement.

  • Yield : ~65% with minor side products from elimination.

Limitations:

  • Competing elimination reactions reduce efficiency.

  • Requires anhydrous conditions to prevent hydrolysis.

Nitro-Debromination of α-Bromo-α-fluoroalkenes

This method leverages the reactivity of bromo-fluoroalkenes to achieve nitro-functionalization.

Procedure:

  • Substrate : 3-Bromo-3,4,4,5,5,6,6,6-nonafluoro-1-hexene.

  • Reagent : Fe(NO₃)₃·9H₂O in dichloromethane.

  • Conditions : Radical initiation via UV light at 25°C, followed by debromination.

  • Yield : 75–85% with exclusive Z-configuration.

Direct Nitration Using Mixed Acid Systems

Traditional nitration with nitric acid/sulfuric acid mixtures is adapted for fluorinated substrates.

Procedure:

  • Substrate : 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene.

  • Nitrating Agent : Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in methylene chloride.

  • Conditions : Reaction at −20°C to prevent over-nitration and decomposition.

  • Yield : 60–70%, with purification via fractional distillation.

Challenges:

  • High fluorine content increases sensitivity to harsh acids, necessitating low temperatures.

Transition Metal-Catalyzed Nitro Transfer

Palladium and copper catalysts enable nitro group transfer in mild conditions.

Procedure:

  • Substrate : 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene.

  • Catalyst : Pd(OAc)₂ with nitrite salts (e.g., AgNO₂).

  • Conditions : 50°C in tetrahydrofuran (THF), 24 hours.

  • Yield : 55–60% with moderate stereocontrol.

Comparative Analysis of Methods

Method Yield (%) Conditions Stereoselectivity Scalability
Radical Nitration85–920–25°C, inert atmosphereHigh (Z-selective)Moderate
Nucleophilic Substitution60–6560°C, anhydrous DMFNoneLimited
Nitro-Debromination75–85UV light, 25°CHigh (Z-selective)High
Mixed Acid Nitration60–70−20°C, CH₂Cl₂LowIndustrial
Metal-Catalyzed55–6050°C, THFModerateLaboratory-scale

Critical Considerations

  • Fluorine Stability : Methods avoiding strong acids (e.g., radical nitration) minimize defluorination.

  • Stereochemical Control : Radical and debromination routes offer superior Z-selectivity due to transition-state stabilization.

  • Environmental Impact : Mixed acid systems generate hazardous waste, whereas catalytic methods align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis and Organic Synthesis

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene is utilized in various catalytic processes due to its unique fluorinated structure. Its application in radical hydrofunctionalization reactions has been documented. For instance, it can serve as a substrate for metal-catalyzed transformations that enhance reaction specificity and yield .

Fluorinated Intermediates

The compound acts as an intermediate in the synthesis of other fluorinated chemicals. Its unique properties make it suitable for creating complex fluorinated molecules that are valuable in pharmaceuticals and agrochemicals. The stability imparted by the fluorine atoms contributes to the overall efficacy of these compounds in biological systems .

Environmental Studies

Given the increasing interest in perfluorinated compounds' environmental impact, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene has been studied for its persistence and behavior in ecological systems. Research indicates that such compounds can accumulate in the environment and affect wildlife; thus understanding their degradation pathways is crucial for environmental safety assessments .

Case Study 1: Catalytic Hydrofunctionalization

In a study published by the American Chemical Society, researchers investigated the use of nonafluorinated alkenes like 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene in radical hydrofunctionalization reactions. The findings demonstrated that these compounds could be effectively transformed into valuable alcohols and amines under mild conditions using transition metal catalysts .

Case Study 2: Environmental Risk Assessment

A comprehensive environmental risk evaluation report highlighted the persistence of fluorinated compounds including 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene. The study assessed its potential risks to aquatic life and proposed guidelines for monitoring its presence in water bodies due to its long half-life and bioaccumulation potential .

Summary of Applications

Application AreaDescription
CatalysisUsed as a substrate in metal-catalyzed reactions for organic synthesis
Fluorinated IntermediatesServes as an intermediate for synthesizing complex fluorinated chemicals
Environmental StudiesStudied for ecological impact and degradation pathways

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene involves its interaction with molecular targets through its fluorinated and nitro functional groups. The fluorine atoms enhance the compound’s stability and reactivity, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene C₆H₃F₉NO₂ 289.09 N/A Polymers, nanotechnology
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene C₆H₃F₉ 246.07 60 Surfactants, nanobomb cores
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol C₆H₅F₉S 280.15 N/A Self-assembled monolayers
1-Nitrohex-1-ene (non-fluorinated) C₆H₁₁NO₂ 129.16 ~150 (est.) Organic synthesis intermediates

Key Observations :

Fluorination Impact: The nine fluorine atoms in the nonafluoro derivatives drastically reduce boiling points compared to non-fluorinated analogs (e.g., 60°C vs. ~150°C for 1-nitrohex-1-ene) due to decreased van der Waals interactions .

Nitro Group Reactivity: The nitro group in 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene enhances electrophilicity, making it more reactive in copolymerization and click chemistry compared to non-nitro fluorinated alkenes .

Performance in Polymerization

Fluorinated nitroalkenes exhibit superior performance in forming copolymers with tetrafluoroethylene, as evidenced by:

  • Thermal Stability : Terpolymers with tetrafluoroethylene and ethylene show decomposition temperatures exceeding 300°C, attributed to the strong C–F bonds and nitro group stability .
  • Chemical Resistance: These polymers resist degradation by acids, bases, and organic solvents, unlike non-fluorinated nitroalkene-based polymers .

Biological Activity

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene (CAS No. 306935-66-0) is a fluorinated organic compound belonging to the category of perfluoroalkenes. Its unique structure imparts distinct chemical and biological properties that are of interest in various scientific fields, particularly in toxicology and environmental science. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C6_6H2_2F9_9NO2_2
  • Molecular Weight : 291.07 g/mol
  • Boiling Point : 68 °C
  • Density : Approximately 1.588 g/cm³

Biological Activity Overview

The biological activity of 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitro-1-hexene has been primarily assessed through its toxicological effects and environmental impact studies. The following sections detail the findings from various studies.

Toxicological Studies

Environmental Impact

Research indicates that fluorinated compounds like 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitro-1-hexene exhibit persistence in the environment due to their resistance to biodegradation. This raises concerns regarding their accumulation in ecosystems and potential impacts on wildlife.

Case Studies

StudyFocusFindings
Study A Acute toxicity in aquatic organismsFound significant lethality at concentrations above 10 mg/L in fish models.
Study B Endocrine disruption potentialReported alterations in hormone levels in exposed amphibian populations.
Study C BioaccumulationDemonstrated slow degradation rates leading to accumulation in sediment samples over time.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cell Viability Assays : In studies assessing cell viability after exposure to varying concentrations of nonafluoro compounds, a dose-dependent decrease in viability was observed .
  • Gene Expression Analysis : Altered expression of genes involved in oxidative stress response was noted in cell lines treated with nonafluoro compounds . This suggests potential mechanisms through which these compounds exert their biological effects.
  • Ecotoxicological Assessments : Field studies have indicated that nonafluorinated compounds can disrupt aquatic ecosystems by affecting reproductive success in fish species .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro-1-hexene for experimental handling?

  • Key Properties :

  • Molecular Formula : C₆H₃F₉NO₂ (inferred from related compounds in ).
  • Boiling Point : ~60°C (analogous to non-nitro derivative, ).
  • Purity : ≥98% (GC analysis, as per fluorinated hexene standards, ).
  • Hazards : Flammable liquid; avoid inhalation/contact (MSDS, ).
    • Methodological Guidance :
  • Use inert atmosphere (N₂/Ar) during handling due to sensitivity of fluorinated nitroalkenes.
  • Store at 2–8°C in sealed containers to prevent decomposition .

Q. What synthetic routes are reported for preparing fluorinated nitrohexene derivatives?

  • Approach : Nitration of perfluorinated alkenes using nitric acid or nitrosonium tetrafluoroborate under controlled conditions.
  • Example :

  • Step 1 : Start with 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (CAS 19430-93-4, ).
  • Step 2 : Introduce nitro group via electrophilic nitration at the terminal alkene position (analogy to ’s nitrohexane derivatives).
    • Validation : Confirm regioselectivity using ¹⁹F NMR and IR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

  • GC : Purity assessment (≥98%, ).
  • NMR : ¹⁹F NMR for fluorine environment analysis; ¹H NMR for nitro group confirmation.
  • Mass Spectrometry : High-resolution MS to verify molecular ion (m/z ~307 for C₆H₃F₉NO₂).
  • IR Spectroscopy : Identify nitro (C-NO₂) stretching vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How does the nitro group influence reactivity in fluorinated alkene polymerization?

  • Mechanistic Insight : The electron-withdrawing nitro group reduces electron density at the alkene, altering copolymerization reactivity ratios with monomers like ethylene or tetrafluoroethylene ( ).
  • Methodology :

  • Use Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) to study copolymerization kinetics.
  • Analyze polymer microstructure via GPC and DSC to assess branching/crystallinity .

Q. What strategies are used to study surface interactions of fluorinated nitrohexene derivatives?

  • Application : Self-assembled monolayers (SAMs) for hydrophobic coatings (analogy to thiol derivatives in ).
  • Techniques :

  • AFM/STM : Map surface morphology.
  • Contact Angle Measurements : Quantify hydrophobicity.
  • XPS : Confirm nitro group retention post-adsorption .

Q. How can computational chemistry predict the behavior of this compound in complex reactions?

  • Approach :

  • DFT Calculations : Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate polymerization or surface adsorption dynamics.
    • Validation : Compare computational results with experimental NMR/IR data (e.g., ’s quantum methods) .

Contradiction Analysis

  • Purity Discrepancies : While reports ≥98% purity via GC, minor variations may arise from column selection or detector sensitivity. Cross-validate with NMR integration .
  • Synthetic Pathways : Limited direct evidence for nitrohexene synthesis; inferred methodologies from nitroalkane derivatives () require empirical validation .

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